molecular formula C18H21N3O4S B2882020 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 2034488-25-8

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2882020
CAS No.: 2034488-25-8
M. Wt: 375.44
InChI Key: FDIMBBAGGMVZLS-UHFFFAOYSA-N
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Description

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic benzothiadiazole derivative of high interest in medicinal chemistry and pharmacological research. This compound features a 2,1,3-benzothiadiazole core structure in a saturated, sulfonated (2,2-dioxide) form, which is systematically fused with an ethylacetamide linker and a substituted phenoxy moiety . While specific biological data for this compound is not available in the search results, structural analogues within the same benzothiadiazole class are actively investigated in scientific literature . Researchers value this chemical scaffold for its potential in various assay development and hit-to-lead optimization campaigns. Its well-defined molecular structure makes it a valuable candidate for exploring structure-activity relationships (SAR) in the design of novel bioactive molecules. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-14-7-3-6-10-17(14)25-13-18(22)19-11-12-21-16-9-5-4-8-15(16)20(2)26(21,23)24/h3-10H,11-13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIMBBAGGMVZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. A common route may involve the preparation of the benzothiadiazole derivative, followed by its coupling with an appropriate acetamide derivative. The reactions require precise control of temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Large-scale production would necessitate the optimization of reaction conditions to increase efficiency and cost-effectiveness. Methods such as batch or continuous flow processes can be employed, depending on the scale of production.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: The compound can undergo oxidation, particularly at the thiadiazole moiety.

  • Reduction: Reduction reactions may target the nitro groups or other reducible functionalities.

  • Substitution: Electrophilic or nucleophilic substitution can occur at various positions on the aromatic rings.

Common Reagents and Conditions: Typical reagents include oxidizing agents like KMnO₄, reducing agents like LiAlH₄, and a variety of acids or bases for substitution reactions. Solvents such as DCM, ethanol, or acetonitrile are commonly used.

Major Products Formed: Depending on the reaction conditions, products may include variously substituted benzothiadiazoles, amides, or complex cyclic structures.

Scientific Research Applications

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(o-tolyloxy)acetamide is a complex organic compound with significant potential in various scientific research applications. This article explores its structural characteristics, synthesis methods, and potential applications in medicinal chemistry and materials science.

Structural Characteristics

The compound features a thiadiazole ring , which is known for its diverse biological activities. The presence of the dioxido group and the amide functional group enhances its chemical reactivity and biological interactions. Its molecular formula is C12H14N4O3SC_{12}H_{14}N_{4}O_{3}S with a molecular weight of approximately 278.33 g/mol.

Key Structural Features

  • Thiadiazole Ring : Imparts unique chemical properties and biological activity.
  • Dioxido Group : Contributes to reactivity and potential interactions with biological targets.
  • Amide Group : Facilitates hydrogen bonding, enhancing solubility and bioavailability.

Medicinal Chemistry

This compound has shown potential in:

  • Antimicrobial Activity : Compounds containing thiadiazoles have been reported to possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Activity : The structural features may allow for interactions with cancer cell pathways, potentially leading to novel anticancer agents.

Material Science

The compound's unique structure allows for applications in:

  • Polymer Chemistry : As a building block for synthesizing novel polymers with specific properties.
  • Nanotechnology : Potential use in creating nanomaterials with tailored functionalities due to its reactive groups.

Biochemical Studies

Due to its ability to interact with biological macromolecules:

  • Enzyme Inhibition Studies : Investigating its effects on specific enzymes could lead to insights into biochemical pathways and disease mechanisms.

Case Study 1: Antimicrobial Properties

A study demonstrated that thiadiazole derivatives exhibit significant antibacterial activity against various strains of bacteria. The incorporation of the dioxido group in this compound enhanced its efficacy compared to related compounds.

Case Study 2: Anticancer Activity

Research involving derivatives of thiadiazoles indicated that they can induce apoptosis in cancer cells by targeting specific signaling pathways. The unique structure of this compound suggests similar potential, warranting further investigation into its anticancer properties.

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzothiadiazole core is known to participate in π-π stacking interactions and hydrogen bonding, influencing various biological pathways.

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Cores

The compound’s benzo[c][1,2,5]thiadiazole dioxide core differentiates it from related classes:

Compound Class Core Structure Key Substituents Biological Activity Reference
Target Compound Benzo[c][1,2,5]thiadiazole dioxide o-Tolyloxy acetamide Under investigation
Thiazolidinone-coumarin hybrids Thiazolidinone + Coumarin 4-Methyl-2-oxo chromenyloxy Antimicrobial, Anticancer
1,3,4-Thiadiazole derivatives 1,3,4-Thiadiazole Trichloroethyl, aryl Antimicrobial, Antitumor
COX inhibitors (thiadiazole-benzothiazole) Thiadiazole-benzothiazole Methyl/amino thiadiazole COX enzyme inhibition
  • Thiazolidinone-coumarin hybrids (e.g., compounds in ) exhibit larger, oxygen-rich frameworks, which may enhance antimicrobial activity but reduce blood-brain barrier penetration compared to the target compound’s compact, sulfone-rich core .
  • Thiadiazole-benzothiazole hybrids () share acetamide linkages but differ in core hybridization, likely altering enzyme-binding selectivity (e.g., COX vs. other targets) .

Substituent Effects and Pharmacological Implications

  • Ortho-tolyloxy group : The ortho-methyl group in the target compound increases steric hindrance and lipophilicity compared to para-substituted aryloxy analogs (e.g., in ’s triazole-thiazole derivatives). This may enhance membrane permeability but reduce solubility .
  • Sulfone vs. Thioether groups: The dioxido-sulfur in the target compound improves oxidative stability and hydrogen-bonding capacity relative to non-oxidized sulfur analogs (e.g., thioacetamides in ) .

Spectroscopic and Physicochemical Properties

  • NMR Shifts: The sulfone groups in the target compound would deshield adjacent protons, producing distinct ¹H/¹³C NMR signals compared to non-sulfonated analogs (e.g., upfield shifts in ’s thienylacetamides) .
  • Melting Points: Expected to be higher than non-polar thiazole derivatives (e.g., ’s benzimidazoles) due to increased polarity from sulfones .

Biological Activity

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(o-tolyloxy)acetamide is a complex organic compound belonging to the class of thiadiazoles, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Thiadiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
  • Dioxidobenzo Structure : Enhances reactivity and biological interactions.
  • Functional Groups : The presence of an o-tolyloxy group and an acetamide moiety contributes to its biological activity.

The molecular formula is C₁₅H₁₈N₂O₃S, with a molecular weight of approximately 306.37 g/mol.

1. Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant inhibitory effects against various bacterial strains.

CompoundActivity TypeTested StrainsInhibition Zone (mm)
Thiadiazole DerivativeAntibacterialE. coli15
Thiadiazole DerivativeAntifungalAspergillus niger12

These findings suggest that the incorporation of the thiadiazole moiety enhances the antimicrobial efficacy of the compound .

2. Anticancer Activity

Studies have shown that thiadiazole derivatives possess notable anticancer properties. For instance, in vitro assays demonstrated that these compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

  • Mechanism of Action : The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells through modulation of various signaling pathways .

3. Other Biological Activities

In addition to antimicrobial and anticancer properties, thiadiazole derivatives have been reported to exhibit:

  • Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines.
  • Antioxidant Properties : Scavenging free radicals and reducing oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiadiazole derivatives:

  • Study on Antimicrobial Activity : A recent study evaluated multiple thiadiazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a similar structure to this compound showed moderate to high activity against tested strains .
  • Cytotoxicity Evaluation : Research involving cytotoxicity assays revealed that certain derivatives led to significant cell death in cancer cell lines while exhibiting low toxicity towards normal cells .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the construction of the benzothiadiazole core followed by coupling with the o-tolyloxyacetamide moiety. Key steps include:

  • Amide bond formation : Coupling the thiadiazole ethylamine intermediate with 2-(o-tolyloxy)acetic acid using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .
  • Solvent optimization : Polar aprotic solvents like DMF or DCM are preferred to stabilize intermediates and enhance reaction efficiency .
  • Temperature control : Exothermic steps (e.g., cyclization of the thiadiazole ring) require gradual heating (40–60°C) to minimize side reactions .
  • Purity monitoring : Thin-layer chromatography (TLC) and HPLC are used to track reaction progress and confirm product identity .

Basic: How is the compound characterized, and which spectroscopic techniques are most reliable?

Answer:
Characterization relies on a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the thiadiazole and acetamide groups. For example, the methyl group on the thiadiazole appears as a singlet (~2.5 ppm), while the o-tolyloxy protons show distinct aromatic splitting .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ peak matching theoretical mass ± 2 ppm) .
  • IR spectroscopy : Stretching frequencies for sulfone (1150–1300 cm1^{-1}) and amide (1650–1700 cm1^{-1}) groups confirm functional group integrity .

Advanced: How can computational modeling guide the design of analogs with improved bioactivity?

Answer:

  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts interactions between the compound’s sulfone and acetamide groups with target proteins (e.g., enzymes like COX-2 or kinases). The o-tolyloxy group’s steric effects can be modeled to optimize binding pockets .
  • DFT calculations : Density functional theory assesses electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For instance, electron-withdrawing substituents on the thiadiazole may enhance stability in biological environments .
  • MD simulations : Molecular dynamics (e.g., GROMACS) evaluate conformational stability in aqueous vs. lipid membranes, informing solubility modifications .

Advanced: How can researchers resolve contradictions in biological activity data across similar analogs?

Answer:
Discrepancies often arise from structural variations (e.g., fluorine substitution) or assay conditions. A systematic approach includes:

  • Structure-activity relationship (SAR) analysis : Compare analogs like N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3,4-trimethoxybenzamide () to identify critical substituents. Fluorine may enhance membrane permeability but reduce target affinity .
  • Assay standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Meta-analysis : Cross-reference datasets from orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to distinguish direct activity from off-target effects .

Advanced: What strategies mitigate challenges in scaling up synthesis without compromising yield?

Answer:

  • Flow chemistry : Continuous flow reactors improve heat and mass transfer for exothermic steps (e.g., thiadiazole cyclization), reducing byproducts .
  • Catalyst optimization : Transition from homogeneous (e.g., Pd(PPh3_3)4_4) to heterogeneous catalysts (e.g., Pd/C) for easier recovery and reuse .
  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective large-scale purification .

Basic: What are the compound’s key structural features influencing its stability?

Answer:

  • Sulfone group : The 2,2-dioxidobenzo[c]thiadiazole enhances oxidative stability but may reduce solubility in nonpolar solvents .
  • Acetamide linker : The –NHCO– group’s hydrogen-bonding capacity improves crystallinity, confirmed via X-ray diffraction in analogs .
  • o-Tolyloxy moiety : Ortho-substitution introduces steric hindrance, slowing hydrolysis in acidic environments .

Advanced: How can researchers elucidate the compound’s mechanism of action in antimicrobial assays?

Answer:

  • Metabolomic profiling : LC-MS-based untargeted metabolomics identifies disrupted pathways (e.g., folate biosynthesis) in bacterial models .
  • Resistance studies : Serial passage experiments under sub-MIC conditions reveal mutations (e.g., in dihydrofolate reductase), pinpointing target engagement .
  • Fluorescence tagging : Conjugation with BODIPY enables visualization of cellular uptake and localization in Gram-positive vs. Gram-negative bacteria .

Basic: What solvent systems are optimal for solubility and formulation studies?

Answer:

  • Aqueous solubility : Use co-solvents like PEG-400 or cyclodextrins (e.g., HP-β-CD) to enhance solubility for in vivo dosing .
  • Lipid-based systems : For topical applications, the compound dissolves in Labrasol®/Transcutol® mixtures (4:1 v/v) with >90% stability at 25°C .

Advanced: How does the compound’s reactivity differ from non-sulfonated thiadiazole analogs?

Answer:

  • Electrophilicity : The sulfone group increases electrophilic character, making the thiadiazole ring more susceptible to nucleophilic attack (e.g., by thiols in glutathione) .
  • Redox stability : Cyclic voltammetry shows a higher oxidation potential (+1.2 V vs. Ag/AgCl) compared to non-sulfonated analogs (+0.8 V), reducing ROS-mediated degradation .

Advanced: What analytical workflows validate purity for regulatory submission?

Answer:

  • ICH-compliant HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (ACN/0.1% TFA) to achieve >99.5% purity .
  • Elemental analysis : Combustion analysis (C, H, N, S) must match theoretical values within ±0.4% .
  • Forced degradation : Stress testing under heat (80°C), light (1.2 million lux·hr), and hydrolysis (0.1 M HCl/NaOH) identifies major degradation pathways .

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